Calculated Aqueous Solubility: N6-Isomer (logWS -1.92) Exhibits Higher Predicted Aqueous Solubility than N9-Isomer (XLogP3 0.300)
The N6-regioisomer (target compound) displays a Crippen-calculated log10 water solubility (logWS) of -1.92 [1], whereas the N9-regioisomer has an experimentally consistent XLogP3 value of 0.300 (higher logP indicates lower aqueous solubility) . The difference of approximately 2.2 log units in hydrophilicity implies that the N6-isomer is substantially more water-soluble, which can translate into superior handling in aqueous biological assays and reduced DMSO dependence during in vitro testing.
| Evidence Dimension | Calculated aqueous solubility (logWS) vs. partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | logWS = -1.92 (Crippen calculated) |
| Comparator Or Baseline | Ethyl 2-(6-amino-9H-purin-9-yl)acetate (N9-isomer, CAS 25477-96-7): XLogP3 = 0.300 |
| Quantified Difference | Approximately 2.2 log units in favor of the N6-isomer for aqueous solubility |
| Conditions | Calculated properties; logWS from Chemeo Crippen estimation; XLogP3 from PubChem/Aladdin database |
Why This Matters
Higher aqueous solubility reduces the need for organic co-solvents in biological assays, potentially lowering solvent-induced artifacts and improving dose-response data reliability.
- [1] Chemeo. Glycine, N-(9H-purin-6-yl)-, ethyl ester (CAS 15846-67-0) – Physical Properties, log10WS (Crippen Calculated). View Source
